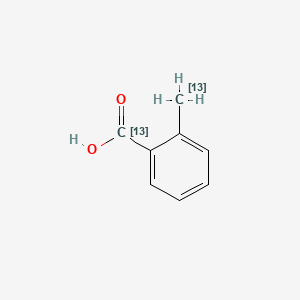

2-(113C)methylbenzoic acid

概述

描述

准备方法

2-(113C)methylbenzoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of o-xylene using nitric acid . Another method includes the esterification of benzoic acids with methanol using an acidic catalyst, such as zirconium metal solids fixed with titanium . Industrial production methods often utilize these catalytic processes to ensure high yield and purity.

化学反应分析

2-(113C)methylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

2-(113C)methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the production of pharmaceuticals and other therapeutic agents.

Industry: It is used in the manufacture of pesticides and other industrial chemicals.

作用机制

The mechanism of action of 2-(113C)methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an antimicrobial agent by disrupting cell membrane integrity . Additionally, it can be conjugated to glycine in the liver and excreted as hippuric acid, which helps in reducing ammonia levels in the body .

相似化合物的比较

2-(113C)methylbenzoic acid is similar to other methylbenzoic acids, such as p-toluic acid and m-toluic acid . its unique structure, with the methyl group at the ortho position, gives it distinct chemical and physical properties. This uniqueness makes it particularly useful in specific synthetic and industrial applications.

生物活性

2-(113C)methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl group attached to the benzene ring at the second position and a carboxylic acid functional group. Its chemical formula is , and it exhibits properties typical of benzoic acid derivatives.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain substituted benzoic acids can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Antioxidant Properties : Benzoic acid derivatives are known to possess antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with aging and various diseases.

- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives may exert anti-inflammatory effects by modulating inflammatory pathways. This could have implications for treating chronic inflammatory conditions.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Certain benzoic acids have been shown to inhibit enzymes involved in metabolic pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

- Modulation of Cell Signaling Pathways : Benzoic acid derivatives can influence cell signaling pathways related to apoptosis and cell proliferation, potentially leading to therapeutic applications in cancer treatment.

Case Studies

-

Antimicrobial Activity Against Aedes aegypti :

A recent study evaluated the larvicidal activity of various benzoic acid derivatives against the mosquito vector Aedes aegypti, which transmits diseases like dengue and Zika virus. The study found that specific derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for controlling mosquito populations . -

Antioxidant Activity Evaluation :

In vitro assays demonstrated that this compound showed promising antioxidant activity compared to standard antioxidants like ascorbic acid. The compound was able to scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress . -

Anti-inflammatory Studies :

Research has indicated that certain benzoic acid derivatives can reduce inflammation markers in cell cultures. For instance, compounds similar to this compound were shown to decrease levels of cytokines associated with inflammation .

Data Tables

属性

IUPAC Name |

2-(113C)methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-AXZPNSSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。